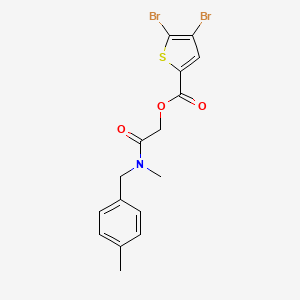
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with bromine atoms and a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate typically involves multi-step organic reactions The starting materials often include 4,5-dibromothiophene-2-carboxylic acid, which is then esterified to form the corresponding ester
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted thiophene compounds.
Aplicaciones Científicas De Investigación
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research could explore its potential therapeutic effects or use as a diagnostic tool.
Industry: It might be used in the development of new materials, such as polymers or electronic components.
Mecanismo De Acción
The mechanism of action for 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate include other thiophene derivatives with different substituents, such as:
- 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
- 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4-bromothiophene-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of two bromine atoms on the thiophene ring, combined with the oxoethyl and amino groups, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H15Br2NO3S |
|---|---|
Peso molecular |
461.2 g/mol |
Nombre IUPAC |
[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate |
InChI |
InChI=1S/C16H15Br2NO3S/c1-10-3-5-11(6-4-10)8-19(2)14(20)9-22-16(21)13-7-12(17)15(18)23-13/h3-7H,8-9H2,1-2H3 |
Clave InChI |
LVVCDSJSKGICPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(C)C(=O)COC(=O)C2=CC(=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



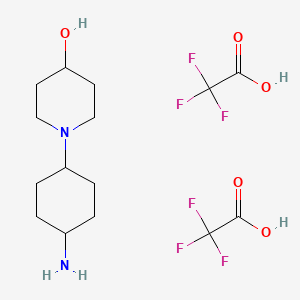
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
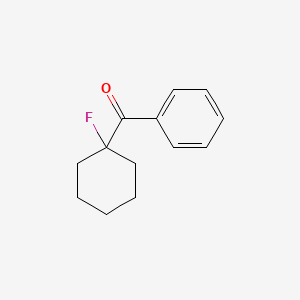
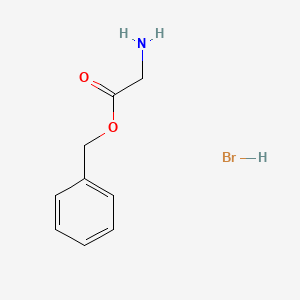
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
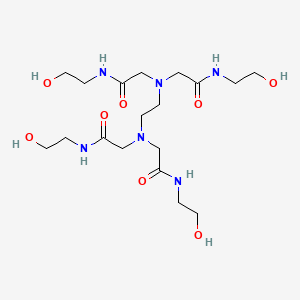
![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
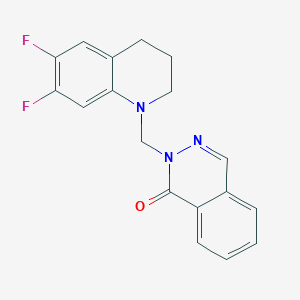

![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
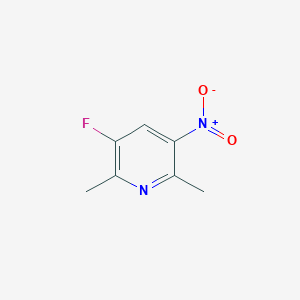
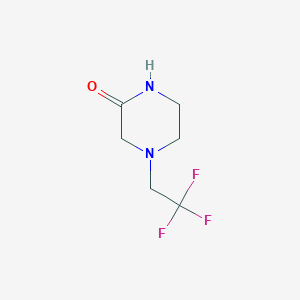
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
